molecular formula C23H19ClN6OS B12039022 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

Cat. No.: B12039022
M. Wt: 463.0 g/mol
InChI Key: KUVFGWZWYSBDSJ-VULFUBBASA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, chlorophenyl and methylphenyl groups, and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and appropriate aryl aldehydes under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with acetic hydrazide under reflux conditions.

    Condensation with Pyridinylmethylidene: The final step involves the condensation of the acetohydrazide with pyridinylmethylidene under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridinylmethylidene moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or pyridinylmethylidene moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and sulfanyl group make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The presence of the triazole ring and the ability to modify the aromatic substituents allow for the design of molecules that can interact with various biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism by which 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide exerts its effects is primarily through interaction with biological macromolecules. The triazole ring can bind to enzymes or receptors, inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pyridinylmethylidene moiety can interact with nucleic acids, potentially disrupting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but with a thiadiazole ring instead of a triazole ring.

    4-(4-methylphenyl)-1,2,4-triazole-3-thiol: Similar triazole ring but lacks the chlorophenyl group.

    N’-(3-pyridinylmethylidene)acetohydrazide: Similar hydrazide moiety but lacks the triazole and sulfanyl groups.

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide lies in its combination of a triazole ring, sulfanyl group, and pyridinylmethylidene moiety. This combination provides a unique set of chemical properties and biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C23H19ClN6OS

Molecular Weight

463.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19ClN6OS/c1-16-4-10-20(11-5-16)30-22(18-6-8-19(24)9-7-18)28-29-23(30)32-15-21(31)27-26-14-17-3-2-12-25-13-17/h2-14H,15H2,1H3,(H,27,31)/b26-14+

InChI Key

KUVFGWZWYSBDSJ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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